3-Amino-Alanine is derived from the degradation of other amino acids and can be found in animal tissues, particularly in muscle. It can also be synthesized through the decarboxylation of aspartic acid and is classified as an α-amino acid due to its structure, which includes an amino group attached to the carbon adjacent to the carboxylic acid group.
The synthesis of 3-Amino-Alanine can be achieved through several methods:
A recent study highlighted a three-step synthesis method that utilizes base-mediated nucleophilic addition reactions, demonstrating efficient yields when starting from various amino acids, including alanine itself .
The molecular formula for 3-Amino-Alanine is . It features:
The structure can be represented as follows:
This configuration allows it to participate in various biochemical reactions, particularly in protein synthesis and metabolism.
3-Amino-Alanine participates in several key reactions:
The reaction mechanisms often involve enzyme-catalyzed pathways that facilitate these transformations under physiological conditions.
The primary mechanism of action for 3-Amino-Alanine involves its role in enhancing muscle endurance by increasing carnosine levels. Carnosine acts as a buffer against hydrogen ions produced during anaerobic metabolism, thereby delaying fatigue. This process is crucial during high-intensity exercise where lactic acid accumulation can lead to muscle fatigue.
Research indicates that supplementation with 3-Amino-Alanine can significantly increase muscle carnosine concentrations, which correlates with improved performance in high-intensity activities .
These properties make 3-Amino-Alanine suitable for various applications in nutrition and biochemistry.
3-Amino-Alanine has several applications in scientific research and health:
The compound's ability to improve exercise performance has made it popular among athletes and fitness enthusiasts, contributing to ongoing research into its broader health benefits .
In prokaryotes, 3-aminoalanine (3-AA) synthesis primarily occurs via pyruvate-dependent transamination or specialized dehydrogenase pathways. The enzyme alanine dehydrogenase (Ald), found in bacteria like Vibrio proteolyticus, catalyzes the reductive amination of pyruvate using ammonia and NAD(P)H to yield alanine analogs [2] [7]. For 3-AA, experimental evidence suggests substrate promiscuity in Ald enables the incorporation of amino groups at non-canonical positions. For instance, fluorinated pyruvate analogs serve as substrates for dehydrogenases to generate fluorinated alanines, implying similar mechanisms could apply to 3-AA [2].
The diaminopimelate dehydrogenase (DAPDH) pathway, observed in Symbiobacterium thermophilum, provides another route. DAPDH typically synthesizes diamino acids but exhibits flexibility toward atypical keto-acid precursors, potentially forming 3-AA via amination of malonate-semialdehyde [2]. Additionally, transaminases (e.g., AvtA, YfbQ in E. coli) transfer amino groups from donors like glutamate to carbonyl intermediates, a process regulated by nitrogen availability and feedback inhibition [7].
Table 1: Key Prokaryotic Enzymes Implicated in 3-Aminoalanine Synthesis
| Enzyme | Organism | Reaction | Cofactor | Regulation |
|---|---|---|---|---|
| Alanine dehydrogenase | Vibrio proteolyticus | Pyruvate + NH₃ + NADH → 3-AA | NADH | Substrate inhibition |
| Diaminopimelate DH | Symbiobacterium thermophilum | Keto-acid precursor + NH₃ → 3-AA | NADPH | Nitrogen repression |
| Branched-chain transaminase | E. coli | Keto-acid + Glutamate → 3-AA + α-KG | PLP | Leucine-responsive protein (Lrp) |
3-AA functions as a nitrogen shuttle in microbes, linking central metabolism with ammonia assimilation. In nitrogen-limited environments, organisms like Helicobacter pylori utilize deaminases (e.g., AspA, SdaA) to liberate NH₃ from amino acids, which may be incorporated into 3-AA via glutamate-dependent pathways [8]. This process supports pH homeostasis and nitrogen storage.
Transamination cascades are critical for 3-AA turnover. Enzymes like ω-transaminases convert 3-AA to pyruvate or other keto-acids, feeding carbon into the TCA cycle. In E. coli, the avtA-encoded transaminase facilitates reversible amino group transfer between 3-AA and α-keto-glutarate, modulated by the leucine-responsive regulatory protein (Lrp) during nitrogen scarcity [7] [8]. Furthermore, 3-AA participates in cataplerotic reactions, replenishing oxaloacetate or succinyl-CoA pools during stress [5].
In eukaryotes, 3-AA metabolism intersects with mitochondrial pathways and stress responses. Human mitochondria metabolize analogous β- and non-proteinogenic amino acids via transamination or oxidative deamination. Enzymes like d-amino acid oxidase (DAO) and glutamate dehydrogenase (GDH) process atypical alanines, generating intermediates for the TCA cycle or urea cycle [3] [5]. Deficiencies in these pathways correlate with disorders like hyperammonemia or neurometabolic syndromes [5].
Plants synthesize 3-AA primarily via polyamine degradation. Spermine/spermidine are cleaved by polyamine oxidases (PAO) to yield 3-aminopropionaldehyde, which is oxidized to 3-AA by aldehyde dehydrogenases (ALDH10A8) [9]. This pathway amplifies under abiotic stress (e.g., drought, salinity), positioning 3-AA as an osmoprotectant precursor. Additionally, 3-AA contributes to secondary metabolism; it is a proposed intermediate in lignin biosynthesis and homoglutathione production for antioxidant defense [9].
Table 2: Eukaryotic Metabolic Roles and Associated Disorders/Stress Links
| Organism | Pathway | Key Enzymes | Physiological Role | Associated Condition |
|---|---|---|---|---|
| Humans | Mitochondrial degradation | DAAO, GDH | Nitrogen disposal, energy metabolism | Hyperammonemia, GABA deficiencies |
| Plants | Polyamine catabolism | Polyamine oxidase, ALDH10A8 | Osmoprotection, ROS scavenging | Drought/salinity tolerance |
| Fungi | Uracil degradation | Dihydropyrimidinase | Pyrimidine salvage | Nutrient starvation response |
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